molecular formula C11H15N3O3 B5009204 N-{3-[(4-nitrophenyl)amino]propyl}acetamide

N-{3-[(4-nitrophenyl)amino]propyl}acetamide

Cat. No.: B5009204
M. Wt: 237.25 g/mol
InChI Key: IJOXQYMHECQMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-nitrophenyl)amino]propyl}acetamide is an organic compound that features a nitrophenyl group attached to an amino-propyl chain, which is further connected to an acetamide group

Properties

IUPAC Name

N-[3-(4-nitroanilino)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-9(15)12-7-2-8-13-10-3-5-11(6-4-10)14(16)17/h3-6,13H,2,7-8H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOXQYMHECQMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCNC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-nitrophenyl)amino]propyl}acetamide typically involves the reaction of 4-nitroaniline with 3-bromopropylamine under basic conditions to form the intermediate 3-[(4-nitrophenyl)amino]propylamine. This intermediate is then reacted with acetic anhydride to yield the final product, this compound. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems can ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-nitrophenyl)amino]propyl}acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: 3-[(4-aminophenyl)amino]propylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-[(4-nitrophenyl)amino]propylamine and acetic acid.

Scientific Research Applications

N-{3-[(4-nitrophenyl)amino]propyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[(4-nitrophenyl)amino]propyl}acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound useful in studying oxidative stress-related diseases .

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(4-bromo-2-nitrophenyl)amino]propyl}acetamide: Similar structure but with a bromine atom, which may alter its reactivity and biological activity.

    N-{3-[(4-methylphenyl)amino]propyl}acetamide: The methyl group can influence the compound’s lipophilicity and pharmacokinetic properties.

    N-{3-[(4-chlorophenyl)amino]propyl}acetamide: The chlorine atom can affect the compound’s electronic properties and reactivity.

Uniqueness

N-{3-[(4-nitrophenyl)amino]propyl}acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for studying oxidative stress and developing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.